3-(dimethyl-4H-1,2,4-triazol-3-yl)propanenitrile
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Overview
Description
3-(dimethyl-4H-1,2,4-triazol-3-yl)propanenitrile is a chemical compound with the molecular formula C7H10N4. It is a member of the triazole family, which is known for its diverse applications in various fields such as pharmaceuticals, agriculture, and materials science. The compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(dimethyl-4H-1,2,4-triazol-3-yl)propanenitrile typically involves the reaction of 3-amino-1,2,4-triazole with appropriate alkylating agents. One common method is the alkylation of 3-amino-1,2,4-triazole with 3-chloropropanenitrile under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(dimethyl-4H-1,2,4-triazol-3-yl)propanenitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base or catalyst.
Major Products Formed
Oxidation: Oxidized derivatives of the triazole ring.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted triazole derivatives depending on the electrophile used.
Scientific Research Applications
3-(dimethyl-4H-1,2,4-triazol-3-yl)propanenitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 3-(dimethyl-4H-1,2,4-triazol-3-yl)propanenitrile involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and dipole interactions with biological receptors, leading to various biological effects. The compound may inhibit enzymes or interact with nucleic acids, affecting cellular processes and pathways .
Comparison with Similar Compounds
Similar Compounds
3-(dimethyl-4H-1,2,4-triazol-3-yl)propanethioamide: Similar structure but with a thioamide group instead of a nitrile group.
3-(dimethyl-4H-1,2,4-triazol-3-yl)propanamide: Similar structure but with an amide group instead of a nitrile group
Uniqueness
3-(dimethyl-4H-1,2,4-triazol-3-yl)propanenitrile is unique due to its specific combination of the triazole ring and nitrile group, which imparts distinct chemical and biological properties. This combination allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound in research and industrial applications .
Properties
IUPAC Name |
3-(4,5-dimethyl-1,2,4-triazol-3-yl)propanenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4/c1-6-9-10-7(11(6)2)4-3-5-8/h3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCCIKPCZXMGFJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1C)CCC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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